molecular formula C12H10BrNS B8351760 3-(p-Aminobenzenethioxy)bromobenzene

3-(p-Aminobenzenethioxy)bromobenzene

Cat. No.: B8351760
M. Wt: 280.19 g/mol
InChI Key: NSIINFKYIFZHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Aminobenzenethioxy)bromobenzene is a useful research compound. Its molecular formula is C12H10BrNS and its molecular weight is 280.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

4-(3-bromophenyl)sulfanylaniline

InChI

InChI=1S/C12H10BrNS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2

InChI Key

NSIINFKYIFZHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a THF (15 mL) solution of 3-(p-nitrobenzenethioxy)bromobenzene (2.0 g, 6.4 mmol), prepared as in step 1, was added methanol (50 mL) and CuC1 (0.89 g, 99%, 9.0 mmol). The solution was cooled to ~10° C. in an icebath and solid potassium borohydride (1.13 g, 21 mmol) was added in small portions while maintaining the reaction temperature below 20° C. After complete addition of potassium borohydride the icebath was removed. The reaction was judged to be complete after 20 min and was quenched by adding water (40mL) while maintaining the reaction temperature under 20° C. The quenched reaction mixture was filtered through celite and partitioned between ether and water. After separating the layers the aqueous layer was extracted three times with ether. The combined organic layers were washed twice with brine and concentrated to 1/2 the original volume. The solution was treated with decolorizing carbon while drying over MgSO4, filtered through a celite pad, and concentrated in vacuo to give 3-(p-aminobenzenethioxy)bromobenzene (1.81 g, 101%) as a waxy red solid which was carried on without further purification.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
3-(p-nitrobenzenethioxy)bromobenzene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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